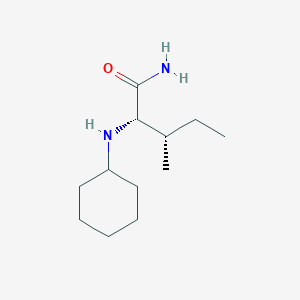
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide
説明
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide, commonly known as CAMP, is an organic compound belonging to the class of cycloalkylamines. It is a chiral secondary amine, which is widely used in medicinal chemistry and synthetic organic chemistry. CAMP has been extensively studied due to its versatile applications in the synthesis of various bioactive molecules, such as drugs, hormones, and other pharmaceuticals. CAMP has also been used in the development of various therapeutic agents and in the synthesis of various organic compounds.
科学的研究の応用
Synthetic Applications and Chemical Reactions
One area of research has focused on the reactions involving cyclohexylamides, demonstrating their utility in creating complex chemical structures. For example, methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to produce methyl 1-(1-aryl-3-benzylamino)- or methyl 1-(1-aryl-3-cyclohexylamino)-3-oxo-2-cyanopropyl)cyclohexylcarboxylates. These products, characterized by XRD analysis, showcase the compound's role in facilitating the synthesis of novel organic molecules with potential applications in pharmaceuticals and materials science (Kirillov et al., 2013).
Biochemical Decomposition and Enzymatic Hydrolysis
Another study investigated the decomposition of related compounds, including N-(3,4-dichlorophenyl)-2-methylpentanamide, by organisms capable of hydrolyzing these substances. This research highlights the environmental and biochemical implications of cyclohexylamine derivatives, suggesting potential for bioremediation or understanding the metabolic pathways involved in the decomposition of complex organic compounds (Sharabi & Bordeleau, 1969).
Pharmacological and Biological Activity
The synthesis and evaluation of cyclohexylamine derivatives for their analgesic activity have been explored, with findings indicating that some compounds exhibit significant analgesic effects while maintaining low toxicity. This suggests potential therapeutic applications, underscoring the importance of structural modifications to enhance efficacy and safety profiles in drug development (Kirillov et al., 2012).
Antifungal, Antibacterial, and Cytotoxic Activities
Research on the endophytic fungus Botryosphaeria dothidea derived from Melia azedarach has led to the isolation of new metabolites, including derivatives of cyclohexylamine. These compounds have been evaluated for their antimicrobial, antioxidant, and cytotoxic activities, demonstrating significant potential in the development of new agents for treating infections and cancer (Xiao et al., 2014).
Receptor Binding and Agonistic Properties
Studies have also focused on the synthesis of cyclohexylamine derivatives as high-affinity sigma receptor ligands, investigating their stereospecificity and binding affinities. This research contributes to a deeper understanding of receptor-ligand interactions, with implications for designing drugs targeting specific receptors involved in neurological disorders and pain management (Radesca et al., 1991).
特性
IUPAC Name |
(2S,3S)-2-(cyclohexylamino)-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-9(2)11(12(13)15)14-10-7-5-4-6-8-10/h9-11,14H,3-8H2,1-2H3,(H2,13,15)/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDSVFFAFDTJDL-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



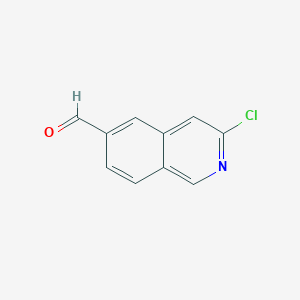


![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)
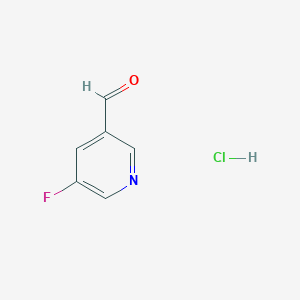


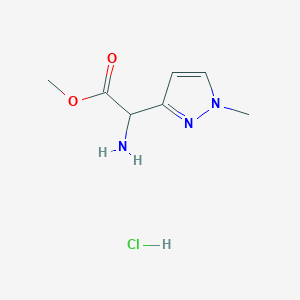

![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
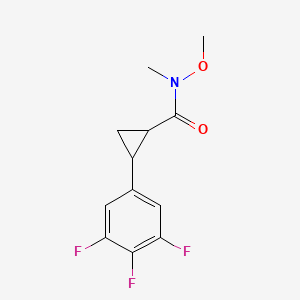
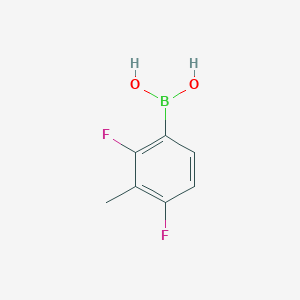

![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)